4,4-Diphenylcyclohexanone
Overview
Description
4,4-Diphenylcyclohexanone is an organic compound with the molecular formula C18H18O It is a ketone derivative characterized by a cyclohexane ring substituted with two phenyl groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Diphenylcyclohexanone can be synthesized through several methods. One common approach involves the hydrogenation of 4,4-diphenyl-2-cyclohexen-1-one using palladium on activated charcoal as a catalyst in ethanol or benzene under ambient temperature and pressure conditions . Another method includes the reaction of 4,4-diphenylcyclohexanol with phosphorus trichloride and imidazole in tetrahydrofuran to yield the desired ketone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 4,4-Diphenylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 4,4-diphenylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation or nitration reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: 4,4-Diphenylcyclohexanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4,4-Diphenylcyclohexanone is utilized in diverse scientific research applications:
Chemistry: It serves as a precursor in organic synthesis for the preparation of complex molecules and polymers.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Diphenylcyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. Additionally, the phenyl groups contribute to hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
- 4,4-Dimethylcyclohexanone
- 4,4-Difluorocyclohexanone
- 4,4-Diphenyl-2-cyclohexen-1-one
Comparison: 4,4-Diphenylcyclohexanone is unique due to the presence of two phenyl groups, which significantly influence its chemical reactivity and physical properties. Compared to 4,4-dimethylcyclohexanone, the phenyl groups provide greater steric hindrance and electronic effects, leading to different reaction pathways and product distributions. The presence of fluorine atoms in 4,4-difluorocyclohexanone imparts distinct electronic properties, affecting its reactivity compared to this compound .
Properties
IUPAC Name |
4,4-diphenylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPHZZUBQAASNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196461 | |
Record name | Cyclohexanone, 4,4-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4528-68-1 | |
Record name | Cyclohexanone, 4,4-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4-Diphenylcyclohexanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanone, 4,4-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the conformation of 4,4-diphenylcyclohexanone?
A1: Unlike typical cyclohexane rings which adopt a chair conformation, research indicates that this compound exists in a flattened chair conformation. This distortion arises from the steric interactions between the two bulky phenyl groups attached to the same carbon atom in the ring [].
Q2: How was the structure of this compound determined?
A2: The structure of this compound has been investigated using various methods, including X-ray crystallography [] and spectroscopic techniques []. These analyses provided insights into bond lengths, bond angles, and overall molecular geometry, confirming the flattened chair conformation.
Q3: Are there any known reactions involving this compound?
A3: Yes, one study investigated the dehydrobromination reaction of a related compound, cis-2,6-dibromo-4,4-diphenylcyclohexanone []. While the study didn't focus on the reaction mechanism, it showcased the reactivity of the molecule and its potential as a precursor for other compounds.
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